N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide
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Overview
Description
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a complex organic compound that features both indole and quinazoline moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Quinazoline derivatives are also significant in medicinal chemistry due to their pharmacological activities, such as anticancer and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multiple steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Quinazoline Moiety: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Coupling of Indole and Quinazoline Moieties: The final step involves coupling the indole and quinazoline moieties through a suitable linker, such as a butanamide chain, using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Substitution: The methoxy group on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is unique due to its combination of indole and quinazoline moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a promising candidate for drug development and other scientific research applications .
Properties
Molecular Formula |
C23H24N4O3 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C23H24N4O3/c1-30-21-9-4-8-20-18(21)11-14-26(20)15-12-24-22(28)10-5-13-27-16-25-19-7-3-2-6-17(19)23(27)29/h2-4,6-9,11,14,16H,5,10,12-13,15H2,1H3,(H,24,28) |
InChI Key |
KIVNSOSPOCJGIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)CCCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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